molecular formula C14H14N4O2S2 B2668435 N-{11-propanamido-4,10-dithia-6,12-diazatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,5,7,11-pentaen-5-yl}propanamide CAS No. 518349-16-1

N-{11-propanamido-4,10-dithia-6,12-diazatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,5,7,11-pentaen-5-yl}propanamide

Cat. No.: B2668435
CAS No.: 518349-16-1
M. Wt: 334.41
InChI Key: ZZOGJNRZDCJUDW-UHFFFAOYSA-N
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Description

N-{11-propanamido-4,10-dithia-6,12-diazatricyclo[7300^{3,7}]dodeca-1(9),2,5,7,11-pentaen-5-yl}propanamide is a complex organic compound characterized by its unique tricyclic structure containing sulfur and nitrogen atoms

Preparation Methods

The synthesis of N-{11-propanamido-4,10-dithia-6,12-diazatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,5,7,11-pentaen-5-yl}propanamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core tricyclic structure, followed by the introduction of the propanamido groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-{11-propanamido-4,10-dithia-6,12-diazatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,5,7,11-pentaen-5-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{11-propanamido-4,10-dithia-6,12-diazatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,5,7,11-pentaen-5-yl}propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery.

    Medicine: Research is ongoing to explore its potential therapeutic effects.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-{11-propanamido-4,10-dithia-6,12-diazatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,5,7,11-pentaen-5-yl}propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-{11-propanamido-4,10-dithia-6,12-diazatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,5,7,11-pentaen-5-yl}propanamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[2-(propanoylamino)-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S2/c1-3-11(19)17-13-15-7-5-10-8(6-9(7)21-13)16-14(22-10)18-12(20)4-2/h5-6H,3-4H2,1-2H3,(H,15,17,19)(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZOGJNRZDCJUDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC2=CC3=C(C=C2S1)N=C(S3)NC(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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